molecular formula C14H16N2O2S2 B5547704 5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

Cat. No. B5547704
M. Wt: 308.4 g/mol
InChI Key: SZWFUUUSZUEIIL-XFFZJAGNSA-N
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Description

Synthesis Analysis

Synthetic approaches to compounds similar to "5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone" involve multistep chemical reactions, starting from readily available precursors. For instance, thiazolidinone derivatives are commonly synthesized through condensation reactions involving thiols, amides, or carboxylic acids with suitable aldehydes or ketones. The incorporation of furan and thiophene rings into the molecular structure can be achieved through subsequent cyclization or cross-coupling reactions, demonstrating the modular nature of these syntheses (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as those incorporating thiazolidinone cores, has been elucidated using various analytical techniques, including NMR, IR, and X-ray crystallography. These studies reveal the presence of characteristic functional groups and the overall geometry of the molecules. For example, the crystal structure analysis of a 5-phenyl-2-thioxo-4-imidazolidinone derivative provides insights into the arrangement of substituents around the imidazolidinone core and the interactions that stabilize the molecular conformation (Ogawa et al., 2007).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Research has developed various synthetic routes for thioxo-imidazolidinone derivatives, highlighting the versatility of these compounds in chemical reactions. For instance, microwave-assisted synthesis has been employed for creating novel thioxo-imidazolidinone derivatives, offering efficient pathways for their preparation (Kamila & Biehl, 2012).
  • Chemical Reactions : These compounds undergo diverse chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. For example, reactions with isothiocyanates have led to novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the chemical versatility of these molecules (Klásek et al., 2010).

Biological Activities

  • Anticancer Activity : Some derivatives have demonstrated potent anticancer activity. For instance, certain N-benzyl aplysinopsin analogs, which are structurally related to thioxo-imidazolidinone, have shown promising in vitro cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer agents (Penthala et al., 2011).
  • Antimicrobial and Antioxidant Properties : The antimicrobial and antioxidant activities of thioxo-imidazolidinone derivatives have been evaluated, with some compounds exhibiting significant effects. This includes better antioxidant properties compared to certain standards, indicating their potential use in treating oxidative stress-related conditions (Üngören et al., 2015).

properties

IUPAC Name

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-9-4-6-20-12(9)7-11-13(17)16(14(19)15-11)8-10-3-2-5-18-10/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,19)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWFUUUSZUEIIL-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

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